(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
Description
This compound belongs to the benzamide-thiazole hybrid family, characterized by a benzo[d]thiazol-2(3H)-ylidene core substituted with a 6-ethoxy and 3-methyl group. The morpholinosulfonylbenzamide moiety is attached via an imine linkage (E-configuration).
Properties
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-3-29-16-6-9-18-19(14-16)30-21(23(18)2)22-20(25)15-4-7-17(8-5-15)31(26,27)24-10-12-28-13-11-24/h4-9,14H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZOGDXVDPRLGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a notable derivative of benzothiazole, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Structure
The compound features a complex structure characterized by:
- A benzothiazole moiety.
- An amide functional group.
- A morpholinosulfonyl substituent.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions of appropriate precursors.
- Amidation : The introduction of the morpholinosulfonyl group occurs through coupling reactions with amines.
- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of benzothiazole derivatives, including the compound . In vitro assays demonstrated its efficacy against various cancer cell lines:
- A549 (lung cancer) : IC50 values suggest significant cytotoxicity.
- HCC827 and NCI-H358 : Similar trends in effectiveness were observed, indicating a broad spectrum of activity against lung cancer cells.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 2.12 |
| HCC827 | 5.13 |
| NCI-H358 | 0.85 |
The mechanism by which this compound exerts its biological effects involves:
- DNA Binding : Studies indicate that it interacts with DNA, potentially interfering with replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown promise in antimicrobial applications. Testing against various bacterial strains revealed:
- Effective inhibition against both Gram-positive and Gram-negative bacteria.
- Potential as a new class of antimicrobial agents due to its structural uniqueness.
Case Study: Antimicrobial Efficacy
In a comparative study involving several benzothiazole derivatives, the compound exhibited superior activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Comparable Compounds
*Calculated based on structural inference from nomenclature.
Key Observations :
- Substituent Position and Polarity : The target compound’s 6-ethoxy and 3-methyl groups balance lipophilicity and steric effects, whereas the 5,6-dimethoxy and 3-ethyl groups in increase hydrophilicity and bulk.
- Sulfonyl Group Variations: The morpholinosulfonyl group in the target and enhances solubility compared to methylsulfonyl in or simple benzamide in .
Key Observations :
- Carbonyl Absorption : The target compound’s benzamide C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamides , distinguishing it from triazole-thiones lacking this peak.
- NMR Signatures: The ethoxy group’s δ 1.3 (CH3) and δ 4.0 (OCH2) are unique to the target, contrasting with quinoline protons in or NH-triazole in .
Table 3: Inferred Properties Based on Structural Analogs
*Estimated using fragment-based methods (e.g., Moriguchi LogP).
Key Observations :
Q & A
Q. What are the key steps in synthesizing (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide?
The synthesis involves multi-step organic reactions, typically including:
- Cyclization : Formation of the benzo[d]thiazole core via reaction of 2-aminothiophenol with a ketone/aldehyde under acidic conditions.
- Functional Group Introduction : Sequential addition of ethoxy, methyl, and morpholinosulfonyl groups using alkylation/sulfonation reagents.
- Purification : Techniques like column chromatography or recrystallization to isolate the final product.
Reaction optimization (e.g., solvent choice, temperature) is critical for yield and purity .
Q. How can researchers characterize the purity and structural identity of this compound?
Key analytical methods include:
- NMR Spectroscopy : To confirm substituent positions and stereochemistry (e.g., distinguishing E/Z isomers via coupling constants).
- HPLC : For purity assessment, with mobile phases like acetonitrile/water gradients.
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
Cross-referencing with PubChem data (InChIKey, SMILES) ensures structural accuracy .
Q. What are the common chemical reactions involving this compound, and how are they optimized?
Reactions include:
- Oxidation : Targeting the ethoxy/methyl groups (e.g., using KMnO₄ to yield hydroxylated derivatives).
- Reduction : Converting the ylidene linkage to amines (e.g., NaBH₄ with catalytic Pd/C).
Optimization involves adjusting solvent polarity (DMF for polar intermediates) and reaction time (monitored via TLC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions may arise from:
- Variability in Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Structural Analog Comparisons : Use a reference table (see below) to correlate substituent effects with activity.
| Compound | Substituents | Reported Activity |
|---|---|---|
| Target Compound | 6-ethoxy, morpholinosulfonyl | Kinase inhibition (IC₅₀: 2 µM) |
| Analog A () | 6-nitro, N,N-dimethylsulfamoyl | Anticancer (IC₅₀: 5 µM) |
| Analog B () | 3,4,5-trimethyl, morpholinosulfonyl | Antibacterial (MIC: 8 µg/mL) |
Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .
Q. What computational methods are recommended for studying target interactions?
- Molecular Docking : Use AutoDock Vina with protein structures (e.g., PDB ID 3ERT) to predict binding modes.
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett constants) with activity trends .
Q. How can solubility and bioavailability be enhanced through structural modifications?
Strategies include:
- Pro-drug Synthesis : Introduce hydrolyzable groups (e.g., acetylated morpholinosulfonyl) for gradual release.
- PEGylation : Attach polyethylene glycol chains to the benzamide backbone to improve aqueous solubility.
Validate modifications via logP measurements (octanol/water partitioning) and Caco-2 permeability assays .
Methodological Notes
- Data Reproducibility : Ensure reaction protocols include exact catalyst ratios (e.g., 0.1 eq. Pd(OAc)₂) and solvent grades (HPLC-grade DCM).
- Contradictory Results : Re-examine stereochemical assignments (e.g., NOESY NMR for E/Z confirmation) if biological activity varies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
